6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one
CAS No.: 1903290-54-9
Cat. No.: VC6411681
Molecular Formula: C18H17N7O3
Molecular Weight: 379.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903290-54-9 |
|---|---|
| Molecular Formula | C18H17N7O3 |
| Molecular Weight | 379.38 |
| IUPAC Name | 6-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27) |
| Standard InChI Key | OGKPUATURIGCIC-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Introduction
Structural Characterization and Chemical Identity
The compound belongs to a class of nitrogen-rich heterocycles featuring a benzoxazolone core fused with a triazolopyrazine-piperazine scaffold. Its IUPAC name reflects three distinct subunits:
-
A benzo[d]oxazol-2(3H)-one moiety, characterized by a bicyclic structure combining benzene and oxazole rings with a ketone group.
-
A piperazine-1-carbonyl linker, which introduces a secondary amine-containing six-membered ring connected via an amide bond.
-
A 3-methyl-[1,2,] triazolo[4,3-a]pyrazin-8-yl substituent, a fused bicyclic system with a triazole ring adjacent to a pyrazine ring .
Molecular Formula and Weight
-
Molecular Formula: C₁₉H₁₈N₈O₃
-
Molecular Weight: 422.41 g/mol
This aligns with structurally similar compounds, such as the related benzoxazolone-triazolo derivative (C₁₉H₁₉N₇O₃, MW 393.41), differing by the substitution of an ethyl group with a carbonyl linker.
Key Structural Features
-
Planar Aromatic Systems: The benzoxazolone and triazolopyrazine units contribute to π-π stacking potential, critical for interactions with biological targets.
-
Flexible Piperazine Linker: The piperazine ring enhances solubility and provides conformational flexibility, facilitating receptor binding .
-
Hydrogen Bond Acceptors: Multiple nitrogen atoms in the triazole and pyrazine rings serve as hydrogen bond acceptors, a common feature in kinase inhibitors.
Synthetic Routes and Optimization
While no direct synthesis of this compound has been published, plausible pathways can be inferred from analogous molecules.
Step 1: Formation of the Benzoxazolone Core
Benzoxazol-2(3H)-one derivatives are typically synthesized via cyclization of 2-aminophenols with phosgene or its equivalents. For example:
.
Step 3: Attachment of the Triazolopyrazine Moiety
The final step involves nucleophilic substitution or Buchwald-Hartwig coupling to link the piperazine nitrogen to the triazolopyrazine ring. For instance, reacting 8-chloro-3-methyl-[1, triazolo[4,3-a]pyrazine with the piperazine intermediate under basic conditions:
.
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution on the triazolopyrazine ring requires careful control of reaction conditions.
-
Purification: The polar nature of the product necessitates advanced chromatographic techniques for isolation.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Predicted logP: ~2.1 (moderate lipophilicity), suggesting balanced membrane permeability and aqueous solubility.
-
Solubility: Limited data exist, but analogous compounds show poor solubility in water (<1 mg/mL), necessitating formulation with co-solvents.
Stability
-
Hydrolytic Stability: The amide bond may undergo hydrolysis under acidic or alkaline conditions, impacting oral bioavailability.
-
Metabolic Susceptibility: Piperazine rings are prone to N-oxidation, while benzoxazolones may undergo hepatic glucuronidation .
Research Gaps and Future Directions
Despite its structural intrigue, 6-(4-(3-methyl-[1, triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one remains understudied. Critical areas for investigation include:
-
Synthetic Optimization: Developing high-yield routes and enantioselective methods.
-
Target Deconvolution: Screening against kinase and GPCR panels to identify primary targets.
-
In Vivo Efficacy: Assessing pharmacokinetics and toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume